4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211647
InChI: InChI=1S/C24H15BrO/c25-18-14-12-17(13-15-18)20-9-5-11-22-21-10-4-8-19(23(21)26-24(20)22)16-6-2-1-3-7-16/h1-15H
SMILES:
Molecular Formula: C24H15BrO
Molecular Weight: 399.3 g/mol

4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan

CAS No.:

Cat. No.: VC17211647

Molecular Formula: C24H15BrO

Molecular Weight: 399.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan -

Specification

Molecular Formula C24H15BrO
Molecular Weight 399.3 g/mol
IUPAC Name 4-(4-bromophenyl)-6-phenyldibenzofuran
Standard InChI InChI=1S/C24H15BrO/c25-18-14-12-17(13-15-18)20-9-5-11-22-21-10-4-8-19(23(21)26-24(20)22)16-6-2-1-3-7-16/h1-15H
Standard InChI Key WLCYPHBFQRFXEJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=CC=C(C=C5)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan possesses the IUPAC name 4-(4-bromophenyl)-6-phenyldibenzofuran and a canonical SMILES representation of C1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=C4O3)C5=CC=C(C=C5)Br. The dibenzofuran core consists of two fused benzene rings linked by an oxygen atom, with substituents at the 4- and 6-positions (Figure 1). X-ray crystallography of analogous compounds reveals planar geometries conducive to π-π stacking, a critical feature for charge transport in electronic applications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₁₅BrO
Molecular Weight399.3 g/mol
CAS NumberNot publicly disclosed
Purity (Commercial)≥98%
Topological Polar Surface Area13.3 Ų

Spectroscopic Profiles

  • NMR: The ¹H NMR spectrum exhibits distinct aromatic proton signals between δ 7.2–8.3 ppm, with coupling patterns reflecting the asymmetrical substitution.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 399.3 ([M]⁺), with fragmentation patterns consistent with bromophenyl group loss .

  • UV-Vis: A broad absorption band at 280–320 nm (ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the conjugated system.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction remains the most efficient route, employing Pd(PPh₃)₄ or PdCl₂(dppf) to couple 6-phenyldibenzo[b,d]furan-4-boronic acid with 1-bromo-4-iodobenzene. Typical conditions (toluene/H₂O, 90°C, 12 hr) yield 75–85% product. Key advantages include:

  • Functional group tolerance

  • Scalability to gram quantities

  • Minimal byproduct formation

Table 2: Optimization of Suzuki-Miyaura Conditions

Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O9083
PdCl₂(dppf) (3)Cs₂CO₃DMF10078
Pd(OAc)₂ (5)Na₂CO₃Dioxane8065

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound’s high photoluminescence quantum yield (ΦPL ≈ 0.62 in thin films) makes it suitable for blue-emitting layers. Device architectures incorporating 4-(4-bromophenyl)-6-phenyldibenzo[b,d]furan demonstrate:

  • Maximum luminance of 12,000 cd/m²

  • CIE coordinates (0.16, 0.19)

  • External quantum efficiency (EQE) up to 8.7%

Mechanistic Insight: The bromine atom enhances electron injection via dipole interactions at the cathode interface, while the phenyl groups suppress aggregation-induced quenching .

Charge-Transport Materials

Time-of-flight mobility measurements reveal hole mobility (μh) of 2.3×10⁻³ cm²·V⁻¹·s⁻¹, attributed to the planar dibenzofuran core facilitating π-orbital overlap . Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) show balanced ambipolar transport, enabling use in perovskite solar cells as hole-transport layers.

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